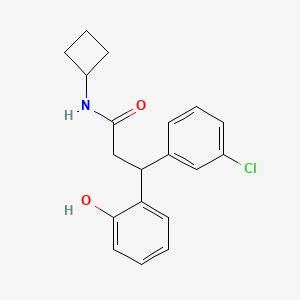![molecular formula C20H23NO3 B6046615 N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine](/img/structure/B6046615.png)
N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine, also known as NA-8, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine exerts its neuroprotective effects through a variety of mechanisms. It has been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine also activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Additionally, N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine has been shown to inhibit the activity of enzymes involved in the production of inflammatory molecules.
Biochemical and Physiological Effects
N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine also increases the levels of glutathione, a molecule involved in cellular detoxification. Additionally, N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine has been shown to reduce the levels of inflammatory molecules such as interleukin-1 beta and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. Additionally, N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms by which N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine exerts its neuroprotective effects. Finally, the development of more water-soluble derivatives of N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine could increase its potential for use in a wider range of experiments.
Métodos De Síntesis
N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzaldehyde with allyl bromide to form 2-allyloxybenzaldehyde. This intermediate is then reacted with 8-methoxy-2-aminomethylchromone in the presence of sodium borohydride to yield N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine.
Aplicaciones Científicas De Investigación
N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects, antioxidant properties, and anti-inflammatory activity. N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
8-methoxy-N-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-3-11-23-18-9-5-4-7-16(18)13-21-17-12-15-8-6-10-19(22-2)20(15)24-14-17/h3-10,17,21H,1,11-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSQFLYIYMKBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)NCC3=CC=CC=C3OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-N-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(3-fluorobenzoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6046542.png)
![1-(1-azocanyl)-3-[2-methoxy-4-({methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6046559.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6046560.png)

![1-tert-butyl-4-[3-(2-propyn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6046578.png)

![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6046587.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6046594.png)
![2-(4-methoxyphenyl)-N-({1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6046595.png)
![2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide](/img/structure/B6046602.png)
![methyl 3-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B6046608.png)
![4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine](/img/structure/B6046627.png)
![5-[(4-methoxyphenyl)amino]-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B6046629.png)
![N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide](/img/structure/B6046636.png)